Isopropyl chloroformate
Overview
Description
Isopropyl chloroformate is a chemical compound that serves as a key reagent in the synthesis of carbonates and carbamates. These compounds are significant in various chemical processes and applications, including the production of pharmaceuticals and herbicides. The utility of isopropyl chloroformate is highlighted by its role in the preparation of isoproturon, a common herbicide, where it is used to achieve high yields and purity of the final product .
Synthesis Analysis
The synthesis of isopropyl chloroformate can be performed using a novel photo-on-demand in situ method. This approach involves the use of a chloroform solution containing a primary alkyl alcohol, which upon exposure to light, generates chloroformates. This method not only simplifies the synthesis process but also allows for the subsequent one-pot conversion of the synthesized chloroformates into carbonates and carbamates by adding alcohols or amines, respectively .
Molecular Structure Analysis
The molecular structure of isopropyl chloroformate plays a crucial role in its reactivity and the types of chemical reactions it can undergo. While the specific details of its molecular structure are not provided in the given papers, the general structure of chloroformates includes a carbonyl group attached to a chloro group and an alkoxy group, which in the case of isopropyl chloroformate, is derived from isopropyl alcohol.
Chemical Reactions Analysis
Isopropyl chloroformate undergoes solvolysis, a reaction where the solvent, often water or an alcohol, breaks down the compound. The solvolysis of isopropyl chloroformate has been studied extensively, revealing specific rates of reaction in various solvents. The reaction rates are influenced by the solvent's nucleophilicity and ionizing power. In more ionizing solvents, the solvolysis tends to proceed with a decomposition mechanism leading to the loss of CO2. In contrast, in nucleophilic solvents, an association-dissociation mechanism is more likely, with the potential formation of isopropyl chloride as a byproduct .
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropyl chloroformate are determined by its molecular structure and the nature of its chemical bonds. The solvolysis reaction rates, as mentioned earlier, provide insight into its reactivity in different solvent environments. The Grunwald-Winstein Analysis of isopropyl chloroformate solvolysis indicates that the compound has negligible sensitivity to changes in solvent nucleophilicity and very low sensitivity to changes in solvent ionizing power in certain solvents. This suggests that isopropyl chloroformate has a stable molecular structure that is resistant to solvolysis in highly ionizing environments . However, the exact physical properties such as melting point, boiling point, and density are not detailed in the provided papers and would require further literature review or experimental data to fully characterize.
Scientific Research Applications
Synthesis of Organic Compounds
Isopropyl chloroformate plays a crucial role in the synthesis of various organic compounds. For instance, it is used in the preparation of isopropyl 2-diazoacetyl(phenyl)carbamate, which is important for cyclopropanation and in the study of chiral Bronsted acids (Muchalski et al., 2012).
Bioengineering Applications
In bioengineering, isopropyl chloroformate derivatives like poly(N-isopropyl acrylamide) (pNIPAM) are used for nondestructive release of biological cells and proteins. This has applications in studying the extracellular matrix, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).
Enhancing Lipid Recovery in Microalgae
Isopropyl chloroformate is effective in lipid extraction from microorganisms like Scenedesmus. Its use in combination with other solvents can significantly enhance lipid recovery, which is crucial for biofuel production (Lai et al., 2014).
Hydrodechlorination Studies
Research on the hydrodechlorination of chloroform using isopropanol as solvent and hydrogen source involves Na-promoted and unpromoted titania-supported Pd catalysts. This process, which is crucial in environmental chemistry, shows how isopropyl chloroformate derivatives can be used to manage chloroform in environmental samples (AlbaN.Ardila et al., 2015).
Polymer Science
In polymer science, isopropyl-substituted compounds like tri(ethylene glycol) are used to increase the stability of helical structures in polymers like poly(p-benzamide). This has implications for understanding and manipulating polymer properties (Yokoyama et al., 2015).
Analytical Chemistry
Isopropyl chloroformate is used in analytical chemistry, notably in methods for detecting and quantifying chemical warfare agents in human plasma, such as sarin (Jin Young Lee & Yong Han Lee, 2014).
Semibatch Reactive Distillation
Isopropyl chloroformate is involved in semibatch reactive distillation for synthesizing esters like isopropyl acetate. This technique combines the advantages of batch processing with reactive distillation, offering an effective alternative to conventional batch processing (Qi & Malone, 2011).
Safety And Hazards
Future Directions
The global Isopropyl chloroformate market size in 2023 was significant and is expected to grow at a compound annual growth rate (CAGR) from 2024 till 2031 . The chemical industry is influenced by positive as well as negative factors, including raw material availability, regulatory changes, economic conditions, and others .
properties
IUPAC Name |
propan-2-yl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(2)7-4(5)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRIRQXJSNCSPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2, Array | |
Record name | ISOPROPYL CHLOROFORMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/3706 | |
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Record name | ISOPROPYL CHLOROFORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026786 | |
Record name | Isopropyl chloroformate | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl chloroformate appears as a clear colorless volatile liquid with a pungent irritating odor. About the same density as water and insoluble in water. Floats on water Very irritating to skin and eyes and very toxic by inhalation, ingestion and skin absorption. Used to make other chemicals., Clear liquid with an irritating odor; [CAMEO] Reacts with water evolving hydrogen chloride; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | ISOPROPYL CHLOROFORMATE | |
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Record name | ISOPROPYL CHLOROFORMATE | |
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Boiling Point |
220 °F at 761 mmHg (EPA, 1998), 104.6 °C @ 761 MM HG, 104.6 °C | |
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Record name | ISOPROPYL CHLOROFORMATE | |
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Flash Point |
60.1 °F (EPA, 1998), 15.6 °C, 20 °C c.c. | |
Record name | ISOPROPYL CHLOROFORMATE | |
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Record name | ISOPROPYL CHLOROFORMATE | |
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Solubility |
VERY SOL IN ETHER, Solubility in water: slow reaction | |
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Record name | ISOPROPYL CHLOROFORMATE | |
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Density |
1.08 (EPA, 1998) - Denser than water; will sink, 1.078 (20 °C/4 °C), Relative density (water = 1): 1.08 | |
Record name | ISOPROPYL CHLOROFORMATE | |
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Record name | ISOPROPYL CHLOROFORMATE | |
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Record name | ISOPROPYL CHLOROFORMATE | |
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Vapor Density |
4.2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.2 | |
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Record name | ISOPROPYL CHLOROFORMATE | |
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Record name | ISOPROPYL CHLOROFORMATE | |
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Vapor Pressure |
100 mm Hg @ 47 °C, Vapor pressure, kPa at 20 °C: 3 | |
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Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates | |
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Product Name |
Isopropyl chloroformate | |
Color/Form |
COLORLESS LIQ | |
CAS RN |
108-23-6 | |
Record name | ISOPROPYL CHLOROFORMATE | |
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Record name | Isopropyl chloroformate | |
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Record name | Isopropyl chloroformate | |
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Record name | Isopropyl chloroformate | |
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Record name | ISOPROPYL CHLOROFORMATE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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